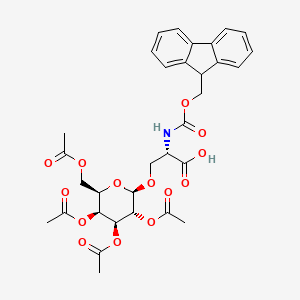Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH
CAS No.: 96383-44-7
Cat. No.: VC4914377
Molecular Formula: C32H35NO14
Molecular Weight: 657.625
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96383-44-7 |
|---|---|
| Molecular Formula | C32H35NO14 |
| Molecular Weight | 657.625 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
| Standard InChI | InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1 |
| Standard InChI Key | UGQPZVSWEMKXBN-VXRXWXGFSA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH consists of three modular components:
-
Fmoc Protecting Group: A UV-active urethane group that prevents racemization during coupling and allows real-time monitoring of deprotection .
-
L-Serine Backbone: Serves as the peptide backbone linker, with the side-chain hydroxyl group glycosylated .
-
β-D-Galactopyranoside: A carbohydrate moiety acetylated at the 2-, 3-, 4-, and 6-positions to prevent undesired side reactions during synthesis .
The stereochemistry is critical: The galactose adopts a β-anomeric configuration (C1-OH axial), while the serine retains its L-configuration (S)-2-aminopropanoic acid .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 657.62 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 775.0±60.0°C at 760 mmHg | |
| Flash Point | 422.5±32.9°C | |
| Storage Temperature | -20°C (freezer) | |
| Solubility | DMF, DCM, acetonitrile |
The acetyl groups (Ac) render the compound lipophilic, facilitating its use in organic solvent-based SPPS protocols .
Synthesis and Manufacturing
Glycosylation Strategies
The synthesis involves glycosylating Fmoc-L-serine using a pre-acetylated galactose donor. A representative protocol from Zacco et al. (Supporting Information ) outlines:
-
Activation: β-D-Galactose pentaacetate (4 mmol) and Fmoc-L-Ser-OH (1.2 eq.) are dissolved in dry acetonitrile.
-
Coupling: BF₃·Et₂O (1 eq.) is added as a Lewis acid catalyst under ice cooling, followed by gradual warming to room temperature.
-
Workup: The crude product is purified via reverse-phase HPLC (40–100% MeOH/H₂O gradient), yielding 62.5% .
Alternative methods use trichloroacetimidate donors or enzymatic glycosylation, though chemical synthesis remains predominant for scale-up .
Challenges in Production
-
Anomeric Control: Ensuring β-selectivity requires precise control of reaction conditions (e.g., solvent polarity, catalyst) .
-
Acetylation Stability: Overexposure to basic environments may prematurely deprotect acetyl groups, necessitating anhydrous handling .
Applications in Solid-Phase Peptide Synthesis
Glycopeptide Assembly
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH is sequentially incorporated into growing peptide chains using standard Fmoc-SPPS protocols :
-
Deprotection: Piperidine (20% in DMF) removes the Fmoc group.
-
Coupling: Activators like HBTU or PyBOP mediate amide bond formation with the next amino acid .
-
Global Deprotection: Post-synthesis, TFA cleavage removes side-chain protections, while acetyl groups on galactose are retained or selectively hydrolyzed .
Case Study: Mucin Peptide Synthesis
In a landmark study, researchers synthesized triply glycosylated mucin peptides to study galactosyltransferase specificity . Using Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH, they achieved:
-
Coupling Efficiency: >98% per cycle (monitored by UV absorbance at 301 nm) .
-
Post-Synthetic Modification: Thioacetic acid converted azido groups to acetamido moieties without affecting acetyl protections .
Analytical Characterization
Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% |
| Identity | ¹H/¹³C NMR, HRMS | Match reference |
| Moisture Content | Karl Fischer | ≤0.5% |
Stability Profile
-
Thermal Degradation: TGA shows decomposition onset at 200°C, correlating with acetyl group loss .
-
Hydrolytic Sensitivity: Prolonged exposure to moisture induces partial deacetylation (≤2% over 6 months at -20°C) .
Recent Advances and Research Directions
Automated Glycopeptide Synthesis
Recent work integrates Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH into robotic SPPS platforms, enabling high-throughput production of glycosylated antigens for vaccine development . For example, Zacco et al. utilized this building block to synthesize coiled-coil scaffolds for asialoglycoprotein receptor targeting, achieving nanomolar binding affinities .
Selective Deprotection Strategies
Innovative methods using hydrazine or lipases allow site-specific removal of acetyl groups, enabling the synthesis of heterogeneously glycosylated peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume